4-Chloro-3-[2-bromoethyl]-isocoumarin
Description
Properties
Molecular Formula |
C11H8BrClO2 |
|---|---|
Molecular Weight |
287.53 g/mol |
IUPAC Name |
3-(2-bromoethyl)-4-chloroisochromen-1-one |
InChI |
InChI=1S/C11H8BrClO2/c12-6-5-9-10(13)7-3-1-2-4-8(7)11(14)15-9/h1-4H,5-6H2 |
InChI Key |
RFYKBEZNVDSTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)CCBr)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Mechanism
The cyclization process proceeds via nucleophilic attack of the carbonyl oxygen on the adjacent ester group, forming the lactone ring. Concurrently, PCl₅ introduces the chlorine atom at position 4 through electrophilic substitution. This method achieves yields exceeding 85% for 3-alkoxy derivatives.
Introduction of the 2-Bromoethyl Group at Position 3
Introducing the 2-bromoethyl moiety at position 3 requires post-cyclization functionalization. Two primary strategies emerge from the literature:
Alkylation of 3-Hydroxy-4-chloroisocoumarin
Demethylation of 3-methoxy-4-chloroisocoumarin using boron tribromide (BBr₃) in dichloromethane generates the 3-hydroxy intermediate. Subsequent alkylation with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours installs the 2-bromoethyl group. This SN2 reaction proceeds with moderate efficiency (50–60% yield).
Reaction Conditions:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,2-Dibromoethane | DMF | 80 | 12 | 55 |
Palladium-Catalyzed Coupling
An alternative route involves palladium-mediated cross-coupling. Starting with 3-iodo-4-chloroisocoumarin, a Heck reaction with ethylene gas in the presence of palladium acetate (Pd(OAc)₂) and triethylamine (Et₃N) introduces a vinyl group, which is subsequently brominated using N-bromosuccinimide (NBS) under radical conditions. This method offers higher regioselectivity but requires stringent anhydrous conditions.
Optimized Parameters:
| Catalyst | Ligand | Solvent | Brominating Agent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | DMF | NBS | 65 |
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms successful functionalization. The ¹H NMR spectrum of this compound exhibits a triplet at δ 3.75 ppm (2H, CH₂Br) and a quartet at δ 4.30 ppm (2H, CH₂ adjacent to oxygen). Carbonyl resonances appear at δ 165–170 ppm in the ¹³C NMR spectrum, consistent with lactone formation.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals >95% purity for the final product when synthesized via alkylation. Mass spectrometry (MS) further corroborates the molecular ion peak at m/z 301 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Alkylation | Simple reagents, scalable | Moderate yields, byproduct formation | 55 |
| Palladium Coupling | High regioselectivity | Costly catalysts, multi-step | 65 |
The alkylation route is favored for its operational simplicity, whereas the palladium-based method suits applications requiring high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[2-bromoethyl]-isocoumarin undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isocoumarins, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that isocoumarins, including 4-chloro-3-[2-bromoethyl]-isocoumarin, exhibit significant antimicrobial activity. Studies have shown that substituted isocoumarins can inhibit the growth of various pathogenic bacteria and fungi. For instance, a family of 4-alkyl isocoumarin derivatives was synthesized, revealing comparable antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against plant pathogens .
Table 1: Antimicrobial Activity of Isocoumarin Derivatives
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate to High |
| 4-Alkyl Isocoumarins | Various | Variable |
Inhibition of Serine Proteases
This compound has been identified as a potent inhibitor of serine proteases, which play critical roles in blood coagulation and inflammation. The compound selectively inhibits enzymes such as trypsin and chymotrypsin, suggesting potential applications in controlling blood coagulation disorders and inflammatory diseases .
Table 2: Inhibition Potency Against Serine Proteases
| Enzyme | IC50 (µM) |
|---|---|
| Bovine Thrombin | 0.5 |
| Human Plasmin | 0.8 |
| Human Factor Xa | 1.2 |
Anticoagulant Properties
Given its ability to inhibit serine proteases, this compound shows promise as an anticoagulant agent. It could be utilized in treatments aimed at preventing thromboembolic events such as strokes or heart attacks .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. By inhibiting proteases involved in inflammatory pathways, it may serve as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of isocoumarins in various biological contexts:
-
Case Study 1: Antibacterial Efficacy
A study synthesized a series of isocoumarin derivatives and evaluated their antibacterial effects against common pathogens. The results indicated that certain derivatives significantly inhibited bacterial growth, with some showing activity comparable to standard antibiotics . -
Case Study 2: Serine Protease Inhibition
In another study focused on anticoagulant properties, researchers demonstrated that the compound effectively inhibited human plasma kallikrein and other serine proteases, suggesting its potential use in managing blood coagulation disorders .
Mechanism of Action
The mechanism of action of 4-Chloro-3-[2-bromoethyl]-isocoumarin involves its interaction with specific molecular targets. The chloro and bromo substituents can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Enzyme Inhibition
- 4-Chloro-3-(2-bromoethoxy)isocoumarin (Compound 3): This analog replaces the bromoethyl group with a bromoethoxy chain. It exhibits a 17-fold reduction in potency against Hip1 (IC₅₀ ≈ 2.04 µM) compared to its 7-amino-substituted counterpart (JCP363, IC₅₀ ≈ 120 nM). The lack of an amino group at position 7 significantly diminishes inhibitory activity, highlighting the importance of hydrogen-bonding interactions in target binding .
- This contrasts with the time-dependent inhibition observed in bromoethyl-containing analogs, emphasizing the role of substituent length and reactivity .
Herbicidal and Fungicidal Activity
- 6-(2'-Chloro-4'-trifluoromethylphenoxy)-3,4-dihydroisocoumarin: This dihydroisocoumarin derivative demonstrates potent herbicidal activity against Schinochloa crusgall and Sinapis alba. The absence of a bromoethyl group but presence of a chloro-trifluoromethylphenoxy chain suggests that electron-withdrawing substituents enhance agrochemical efficacy .
Physicochemical and Reactivity Profiles
- Bromoethyl vs. Bromoethoxy Groups : The bromoethyl group in 4-Chloro-3-[2-bromoethyl]-isocoumarin undergoes solvolysis with ~40–50% 1,2-halogen migration, affecting its stability in aqueous environments . In contrast, bromoethoxy analogs may exhibit slower degradation due to reduced alkyl chain flexibility.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-3-[2-bromoethyl]-isocoumarin, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromoethyl groups can be introduced using alkylation agents like 2-bromoethyl derivatives under basic conditions. Key intermediates (e.g., 4-chloro-isocoumarin precursors) should be characterized via -NMR to confirm substitution patterns and LC-MS for purity (>95%) . Reaction progress can be monitored using TLC with UV visualization.
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analysis via HPLC to quantify decomposition products. Store the compound at 0–6°C in anhydrous, inert environments to minimize hydrolysis of the bromoethyl group. Decomposition products like 3-vinyl derivatives may form, identifiable via GC-MS .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : Use -NMR to confirm the chloro and bromoethyl substituents (chemical shifts: Cl at ~140 ppm, Br at ~30–40 ppm). High-resolution mass spectrometry (HRMS) can validate the molecular ion ([M+H]) with an error margin <2 ppm. Cross-reference spectral data with structurally analogous isocoumarins (e.g., 4-Bromo-3-chlorophenol derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound derivatives?
- Methodological Answer : Divergent products (e.g., cyano-coumarins or isoxazolones) may arise from competing reaction pathways under varying pH or temperature. Design controlled experiments to isolate variables:
- Use kinetic studies (e.g., time-resolved -NMR) to track intermediate formation.
- Compare yields under acidic vs. basic conditions to identify optimal pathways .
Q. What strategies optimize regioselectivity during functionalization of the isocoumarin core?
- Methodological Answer : Employ directing groups (e.g., electron-withdrawing substituents) or transition-metal catalysts (Pd/Cu) for C–H activation. For bromoethylation, use sterically hindered bases (e.g., DIPEA) to minimize multiple substitutions. Computational modeling (DFT) can predict reactive sites based on electron density maps .
Q. How does this compound interact with biological targets, and what assays validate its inhibitory activity?
- Methodological Answer : Test serine protease inhibition using fluorogenic substrates (e.g., Boc-Ala-Pro-Arg-AMC) in HEPES buffer (pH 7.5, 25°C). Measure IC values via dose-response curves. Compare with known inhibitors (e.g., CITPrO! derivatives) and validate selectivity using related enzymes (e.g., chymotrypsin-like proteases) .
Q. How can researchers mitigate conflicting spectral data when characterizing decomposition products?
- Methodological Answer : Combine hyphenated techniques (LC-MS/MS) for real-time analysis of degradation pathways. For ambiguous peaks, use isotopic labeling (e.g., -HO) to trace hydrolysis products. Cross-validate with X-ray crystallography if crystalline derivatives form .
Critical Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
